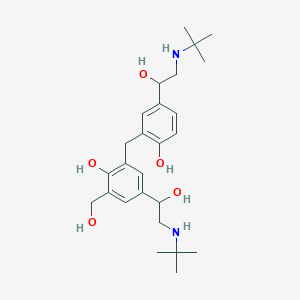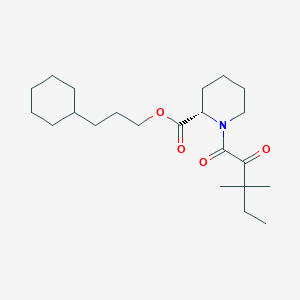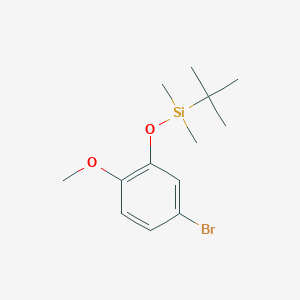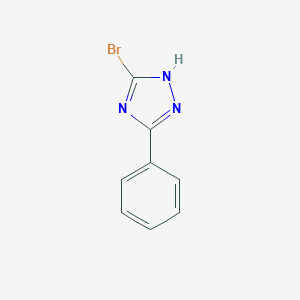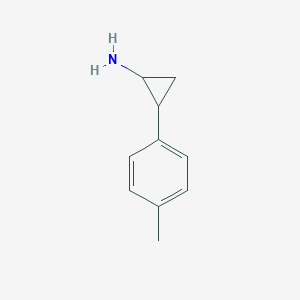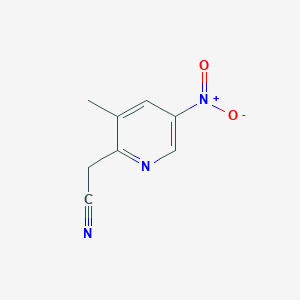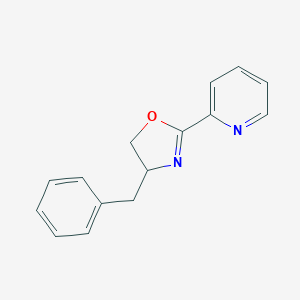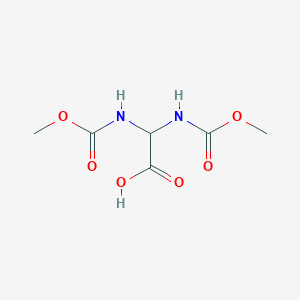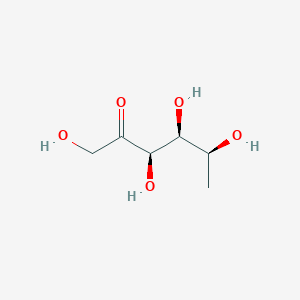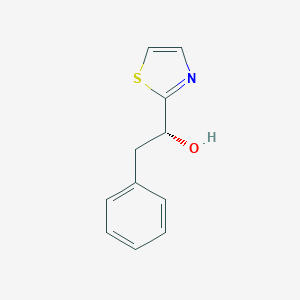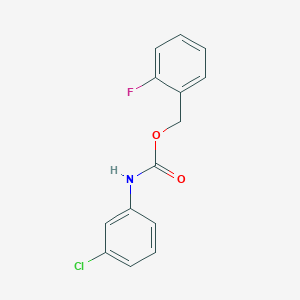![molecular formula C11H11BrN2 B173845 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 108061-47-8](/img/structure/B173845.png)
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-THP, is an indole-based heterocyclic compound that has been widely studied due to its unique pharmacological properties. 7-Bromo-THP is a highly potent agonist of the serotonin 5-HT2A receptor, and has been used in various scientific studies to explore its potential therapeutic applications.
Applications De Recherche Scientifique
1. Anti-Cancer Agents
- Summary of the Application: This compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown high anti-tumor activity .
- Methods of Application: The derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs. The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells. The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
2. Alkaloid Synthesis
- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole has been employed in alkaloid synthesis and in studies on neurodegenerative diseases .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
3. Anti-HIV Agents
- Summary of the Application: Indolyl and oxochromenyl xanthenone derivatives of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have been reported to have potential anti-HIV-1 activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Studies on Neurodegenerative Diseases
- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole has been used in studies on neurodegenerative diseases .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
5. Anti-HIV Agents
- Summary of the Application: Indolyl and oxochromenyl xanthenone derivatives of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have been reported to have potential anti-HIV-1 activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Synthesis of the Indolyl-β-carboline Alkaloid Eudistomin U
- Summary of the Application: 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole was employed in the synthesis of the indolyl-β-carboline alkaloid eudistomin U via IBX mediated room temperature oxidative aromatization .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Propriétés
IUPAC Name |
7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHAQVIJZAMMLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434588 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
108061-47-8 |
Source


|
| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

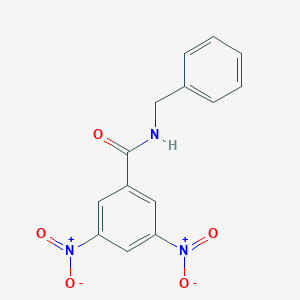
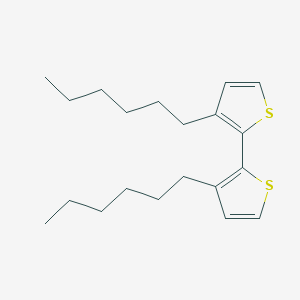
![1,4-Bis[(3-ethyl-3-oxetanylmethoxy)methyl]benzene](/img/structure/B173767.png)
